molecular formula C17H24FNO2S B2494110 tert-Butyl 3-(((4-fluorophenyl)thio)methyl)piperidine-1-carboxylate CAS No. 1289388-37-9

tert-Butyl 3-(((4-fluorophenyl)thio)methyl)piperidine-1-carboxylate

Cat. No. B2494110
CAS RN: 1289388-37-9
M. Wt: 325.44
InChI Key: MXUKQWRNJFXWBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related tert-butyl piperidine-1-carboxylate derivatives involves condensation reactions, where carbamimide and benzoic acid derivatives react in the presence of carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions. These processes are characterized by spectroscopic evidences such as LCMS, NMR, IR, and CHN elemental analysis, confirming the structural integrity of the synthesized compounds (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

X-ray diffraction studies provide detailed insights into the molecular structure of similar compounds, revealing their crystallization in specific crystal systems and space groups. For example, some derivatives crystallize in the monoclinic crystal system with defined unit cell parameters, showcasing weak intermolecular interactions and aromatic π–π stacking interactions that generate a three-dimensional architecture (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

The reactivity of tert-butyl piperidine-1-carboxylate derivatives with other chemical entities results in the formation of various biologically active compounds. These reactions are often facilitated by conditions such as the presence of catalysts, ligands, and bases, yielding important intermediates for further chemical transformations (Liu Ya-hu, 2010).

Physical Properties Analysis

Physical properties such as crystallization behavior, solubility, and stability under different conditions are crucial for understanding the practical applications of these compounds. Single crystal XRD data, coupled with spectroscopic evidence, elucidate the compound's solid-state structure and physical characteristics (Sanjeevarayappa et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under chemical transformations, and the ability to undergo specific reactions, define the utility of tert-butyl piperidine-1-carboxylate derivatives in synthetic chemistry. Studies involving the synthesis of related compounds highlight the versatility and chemical richness of these derivatives, making them valuable intermediates in the production of biologically active molecules (Kong et al., 2016).

Scientific Research Applications

Synthetic Routes and Chemical Applications

  • Graphical Synthetic Routes of Vandetanib : This research outlines the synthetic pathways for Vandetanib, highlighting the use of related tert-butyl piperidine carboxylate compounds in pharmaceutical synthesis. It demonstrates the compound's utility in developing commercially valuable manufacturing processes for therapeutic agents (W. Mi, 2015).

Environmental Impact and Remediation

  • Decomposition of Methyl Tert-Butyl Ether (MTBE) : Although not directly related to the compound , this study investigates the decomposition of MTBE, a related ether, in environmental settings. It provides insights into the environmental persistence and degradation pathways of tert-butyl compounds, suggesting potential remediation techniques (L. Hsieh et al., 2011).

Pharmacological Research

  • Synthesis and Evaluation of Ligands for D2-like Receptors : Research on arylcycloalkylamines, including phenyl piperidines, explores their role as pharmacophoric groups in antipsychotic agents. This study might provide a framework for understanding how tert-butyl piperidine derivatives could interact with biological targets, offering potential pathways for developing new therapeutic agents (D. Sikazwe et al., 2009).

Biodegradation and Environmental Fate

  • Review of MTBE Biodegradation and Bioremediation : This review focuses on the biodegradation and bioremediation of MTBE, highlighting the potential for microbial degradation of related tert-butyl compounds under aerobic and anaerobic conditions. It underscores the adaptability of microbial communities to tert-butyl ethers, suggesting avenues for environmental remediation of contaminants (S. Fiorenza & H. Rifai, 2003).

properties

IUPAC Name

tert-butyl 3-[(4-fluorophenyl)sulfanylmethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FNO2S/c1-17(2,3)21-16(20)19-10-4-5-13(11-19)12-22-15-8-6-14(18)7-9-15/h6-9,13H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUKQWRNJFXWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(((4-fluorophenyl)thio)methyl)piperidine-1-carboxylate

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